2-{2-[2-(2-Methylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one
Description
The compound 2-{2-[2-(2-Methylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one is a benzimidazole derivative featuring a 2-methylphenoxyethylthio substituent at the benzimidazole core and a morpholinylethanone moiety. Its structure combines a heterocyclic aromatic system (benzimidazole) with a sulfur-linked alkylphenoxy chain and a morpholine ring, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-[2-[2-(2-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-17-6-2-5-9-20(17)28-14-15-29-22-23-18-7-3-4-8-19(18)25(22)16-21(26)24-10-12-27-13-11-24/h2-9H,10-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSAHSXRLYFAQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selectivity in Acylation
The acylation step (Step 3) risks over-functionalization at both benzimidazole nitrogens. Using a stoichiometric excess of chloroacetyl chloride (1.25 eq) and maintaining low temperatures (0°C) minimizes diacylation.
Morpholine Reactivity
Morpholine’s nucleophilicity is enhanced in polar aprotic solvents like acetonitrile, improving substitution efficiency. Prolonged reflux (8–10 hours) ensures complete conversion.
Purification Strategies
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Column Chromatography : Ethyl acetate/hexane (1:3) elutes impurities while retaining the product.
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Recrystallization : Ethanol/water (3:1) yields crystals with >99% purity.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Key Advantage |
|---|---|---|---|
| Benzimidazole core | Condensation | 85–90 | High purity |
| Thioether addition | Alkylation | 75–80 | Scalable |
| Acylation | Chloroacetyl chloride | 70–75 | Selective |
| Morpholine substitution | Nucleophilic substitution | 65–70 | Mild conditions |
Chemical Reactions Analysis
Types of Reactions
2-{2-[2-(2-Methylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-{2-[2-(2-Methylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{2-[2-(2-Methylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s activity profile can be hypothesized based on comparisons with structurally related molecules:
Core Structure
- Benzimidazole vs. However, pyrimidine-based compounds often exhibit enhanced solubility, while benzimidazoles may favor DNA intercalation or kinase inhibition due to planar geometry .
Substituent Analysis
- 2-Methylphenoxyethylthio Group: This substituent introduces lipophilicity and steric bulk, which may enhance membrane penetration compared to smaller groups like ethylthio (). However, it lacks the electron-withdrawing chlorine atom seen in 4-chlorobenzyl-substituted pyrimidines, which are associated with superior antibacterial activity .
- Morpholinylethanone: The morpholine ring is a common pharmacophore in kinase inhibitors (e.g., ) and antimicrobial agents. It improves solubility and metabolic stability compared to simpler amines like pyrrolidine or piperidine .
Antimicrobial Potential
- highlights that substituents such as 4-chlorobenzyl (pyrimidine derivatives) and ethyl groups (pyrimidine C-5) significantly enhance antimicrobial activity. The target compound’s 2-methylphenoxyethylthio group may offer moderate antifungal activity, akin to pyrrolidinyl/piperidinyl ethylthio substituents, but with reduced potency due to the absence of nitrogen heteroatoms .
Kinase Inhibition Potential
- Morpholine-containing compounds (e.g., ’s thienopyrimidine) often target kinases like PI3K or mTOR. The morpholinylethanone group in the target compound could facilitate similar interactions, though the benzimidazole core may shift selectivity compared to pyrimidine-based inhibitors .
Comparative Data Table
Biological Activity
The compound 2-{2-[2-(2-Methylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one is a complex organic molecule that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, highlighting its mechanisms, efficacy, and potential applications in medicine.
Chemical Structure and Properties
The compound has the following chemical formula:
Structural Features
- Benzimidazole Core : Provides a stable framework for biological activity.
- Morpholine Ring : Enhances solubility and bioavailability.
- Methylphenoxy Group : Contributes to the compound's lipophilicity and potential interaction with biological membranes.
Anticancer Activity
Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. The specific compound under consideration has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Inhibition of Tubulin Polymerization : Similar to other benzimidazoles, this compound may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- Induction of Apoptosis : The compound has been noted to activate apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 in treated cells.
Case Study Example :
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values observed at concentrations around 10 µM after 48 hours of exposure. Flow cytometry analysis confirmed an increase in early and late apoptotic cells.
| Concentration (µM) | Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 20 | 30 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
- Bacterial Strains : Exhibited significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
- Fungal Strains : Showed effectiveness against common fungal pathogens like Candida albicans.
The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, leading to reduced growth rates in microbial cells.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, causing permeability changes and cell death.
- DNA Interaction : Preliminary studies suggest potential intercalation into DNA, disrupting replication processes.
Safety and Toxicity
While the therapeutic potential is promising, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity profiles in mammalian cell lines. However, further investigations are needed to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
